1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylic acid group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
The synthesis of 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid typically involves multi-step synthetic routes. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . It has shown promise in the development of drugs for treating diseases such as cancer, tuberculosis, and inflammatory conditions . Additionally, it is used in materials science for the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, leading to the modulation of cellular processes . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include imidazo[1,2-a]pyridines such as zolpidem and alpidem, which are known for their pharmacological activities .
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H23N3O2/c1-15-7-8-19-22-20(16-5-3-2-4-6-16)18(24(19)13-15)14-23-11-9-17(10-12-23)21(25)26/h2-8,13,17H,9-12,14H2,1H3,(H,25,26) |
InChI Key |
QEZPAESWGHJUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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